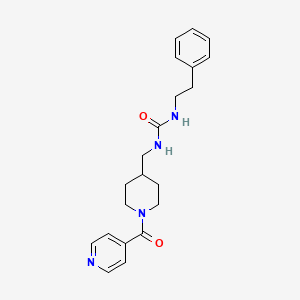

1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-phenethylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[(1-Isonicotinoylpiperidin-4-yl)methyl]amine” is a chemical compound with the CAS No. 1247536-10-2 . It has a molecular weight of 219.28 and a molecular formula of C12H17N3O .

Molecular Structure Analysis

The molecular structure of “[(1-Isonicotinoylpiperidin-4-yl)methyl]amine” consists of a piperidine ring attached to an isonicotinoyl group and a methylamine group .Physical And Chemical Properties Analysis

The physical and chemical properties of “[(1-Isonicotinoylpiperidin-4-yl)methyl]amine” are not fully detailed in the sources I found .Applications De Recherche Scientifique

Rational Design and Synthesis of Analogues

- The rational design, synthesis, and pharmacological evaluation of novel conformationally restricted analogues of alpha-amino acids demonstrate a common strategy in medicinal chemistry for mimicking natural biomolecules or optimizing their interactions with biological targets (Bunch et al., 2003).

Fluorescence Enhancement via Chemical Modifications

- Research on the fluorescence enhancement of certain chemical compounds by N-phenyl substitutions provides insights into how structural modifications can alter the optical properties of molecules, which is relevant for developing sensors or imaging agents (Yang et al., 2002).

Catalysis and Molecular Sieve Applications

- Studies on acid-catalyzed reactions over silica-alumina and molecular sieve catalysts offer insights into how specific molecular structures interact with catalysts, influencing reaction pathways and efficiencies, which could be relevant to optimizing reactions involving the target compound (Csicsery & Hickson, 1970).

Antioxidant, Antitumor, and Antimicrobial Activities

- The microwave-assisted synthesis of new pyrazolopyridines and their evaluated biological activities highlight the potential for compounds with similar structural elements to exhibit significant biological properties, potentially guiding research into similar compounds (El‐Borai et al., 2013).

Allosteric Modifiers of Hemoglobin

- The design, synthesis, and testing of novel hemoglobin oxygen affinity decreasing agents demonstrate the application of chemical compounds in modulating the function of biological molecules, which could provide a framework for investigating similar effects by other compounds (Randad et al., 1991).

Safety And Hazards

Orientations Futures

Indole derivatives, which may be related to the compound you’re interested in, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives . Therefore, it can be inferred that there is potential for future research in this area.

Propriétés

IUPAC Name |

1-(2-phenylethyl)-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c26-20(19-7-11-22-12-8-19)25-14-9-18(10-15-25)16-24-21(27)23-13-6-17-4-2-1-3-5-17/h1-5,7-8,11-12,18H,6,9-10,13-16H2,(H2,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHCRFPJFMQZKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-phenethylurea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[1-(3,4-difluorophenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B2646679.png)

![2,5-diphenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2646681.png)

![3-(4-chlorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2646687.png)

![3-Methoxy-N-methyl-N-[[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2646688.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-tosylbutanamide hydrochloride](/img/structure/B2646696.png)